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Executive Summary: This guide provides a comprehensive technical overview of 4'-Chloro-2-
piperidinomethyl benzophenone, a molecule of interest in medicinal chemistry. It details the
compound's structural features, physicochemical properties, and explores its potential
therapeutic applications based on its constituent chemical scaffolds. This document also
outlines a plausible synthetic pathway and a robust analytical workflow for its characterization,
offering valuable insights for researchers, scientists, and professionals engaged in drug
discovery and development.

Introduction: The Significance of Hybrid Scaffolds

In the landscape of medicinal chemistry, the benzophenone framework is a ubiquitous and
privileged structure. Found in both natural products and synthetic drugs, this diaryl ketone motif
is associated with a wide array of biological activities, including anticancer, anti-inflammatory,
antimicrobial, and antiviral properties.[1][2][3] The pharmacological versatility of
benzophenones stems from the specific substitution patterns on their aryl rings, which dictates
their interaction with biological targets.[3]
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Similarly, the piperidine ring is a cornerstone of modern drug design, particularly for agents
targeting the central nervous system (CNS).[4][5] Its saturated, heterocyclic structure is a
common feature in numerous pharmaceuticals, contributing to improved pharmacokinetic
properties such as membrane permeability and the ability to cross the blood-brain barrier.[4][6]
The basic nitrogen atom within the piperidine ring often plays a crucial role in forming strong
ionic interactions with protein binding sites.[4]

4'-Chloro-2-piperidinomethyl benzophenone represents a strategic molecular hybrid,
integrating these two powerful pharmacophores. The chlorine atom on one phenyl ring and the
piperidinomethyl group on the other create a unique electronic and steric profile. This guide will
dissect the molecular architecture of this compound and provide a scientific framework for its
synthesis, analysis, and potential exploration as a therapeutic agent.

Molecular Structure and Physicochemical
Properties

4'-Chloro-2-piperidinomethyl benzophenone, with the chemical formula C19H20CINO,
consists of a central carbonyl group linking two phenyl rings. One ring is substituted with a
chlorine atom at the para-position (4'-), while the other bears a piperidinomethyl substituent at
the ortho-position (2-). This specific arrangement influences the molecule's overall
conformation and reactivity.
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Property Value Source

Molecular Formula C19H20CINO

Molecular Weight 313.83 g/mol [7]
4-chlorophenyl)-[2-(piperidin-

UPAC Name (1—yImeth;)phzn)yf]m(:tsanone

CAS Number 898775-26-3 [7]

Predicted XLogP3 3.5 [8][9]

223:[9% Bond Acceptor 5 E1[9]

Rotatable Bond Count 4 9]

Topological Polar Surface Area  23.6 A2 [8][9]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 4'-Chloro-2-piperidinomethyl
benzophenone are not extensively documented, a highly plausible and efficient route is the
Mannich reaction. This classic three-component condensation is a cornerstone of organic
synthesis for producing -amino-carbonyl compounds, known as Mannich bases.[10][11]

The reaction involves an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a
carbon acid (in this case, 2-methyl-4'-chlorobenzophenone as the precursor).

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Methyl-4'-chlorobenzophenone (Precursor) This precursor can be
synthesized via a standard Friedel-Crafts acylation reaction between 2-methylbenzoyl chloride
and chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AICI5).

Step 2: Mannich Reaction

e Iminium lon Formation: In an acidic medium, piperidine reacts with formaldehyde to form a
highly reactive Eschenmoser's salt precursor, the piperidin-1-ylmethaniminium ion. This
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electrophilic species is the key intermediate.[10]

o Enolate Formation: The 2-methyl-4'-chlorobenzophenone, in the presence of a suitable base
or under acidic conditions, generates an enol or enolate intermediate.

o Nucleophilic Attack: The enol attacks the iminium ion, forming the C-C bond and yielding the
final product, 4'-Chloro-2-piperidinomethyl benzophenone.[12][13]

Synthetic Workflow Diagram
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Caption: Proposed two-stage synthesis of 4'-Chloro-2-piperidinomethyl benzophenone.

Structural Elucidation and Analytical
Characterization
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A multi-technique approach is essential for the unambiguous confirmation of the molecular
structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: This is the primary tool for structural confirmation. Expected signals would
include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to
the protons on the two differently substituted phenyl rings.[14][15] Key signals would be a
singlet for the methylene bridge (-CH2-) connecting the piperidine and benzophenone
moieties, and characteristic signals for the piperidine ring protons.[16][17]

o 18C NMR: This technique will confirm the number of unique carbon environments. The
carbonyl carbon (C=0) will show a characteristic downfield shift (typically >190 ppm).[16]
Signals for the aromatic carbons and the aliphatic carbons of the piperidine ring and
methylene bridge will also be present.

« Infrared (IR) Spectroscopy: A strong absorption band around 1650-1700 cm~1 is expected,
which is characteristic of the diaryl ketone carbonyl (C=0) stretch.[14][15] C-H stretching
vibrations for both aromatic and aliphatic protons will appear around 2800-3100 cm™1,

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm
the exact molecular weight (313.83 g/mol ) and elemental composition (C1oH20CINO).[7] The
fragmentation pattern can provide further structural information.

» High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity
of the final compound. A reversed-phase column with a suitable mobile phase (e.g.,
acetonitrile/water gradient) would be employed to separate the product from any starting
materials or by-products.

Analytical Workflow Diagram
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Caption: A standard workflow for the purification and characterization of the target compound.

Potential Applications and Research Directions

The hybrid nature of 4'-Chloro-2-piperidinomethyl benzophenone suggests several
promising avenues for pharmacological investigation.

o CNS Disorders: The presence of the piperidine moiety strongly suggests potential activity
within the central nervous system.[4] Piperidine derivatives are integral to many
antipsychotic and antidepressant medications, often interacting with dopamine and serotonin
receptors.[4][5] The lipophilicity conferred by the benzophenone core could enhance blood-
brain barrier penetration, a critical factor for CNS drugs.[18][19]

» Anticancer Activity: Benzophenone derivatives have demonstrated significant cytotoxic
effects against various cancer cell lines.[1][20] The mechanisms often involve inducing
apoptosis or inhibiting crucial cellular processes.[20] The specific substitution pattern of this
compound could offer novel interactions with anticancer targets.

» Anti-inflammatory Properties: Many benzophenone analogues exhibit potent anti-
inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, which are key
mediators in the inflammatory pathway.[20][21] Research could explore this compound's
ability to modulate inflammatory responses.
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Future research should focus on the in vitro screening of this compound against a panel of
CNS receptors, cancer cell lines, and inflammatory markers. Positive hits would warrant further
investigation into its mechanism of action, followed by in vivo studies to assess efficacy and
safety.

Conclusion

4'-Chloro-2-piperidinomethyl benzophenone is a synthetically accessible molecule that
combines two pharmacologically significant scaffolds. Its structure suggests a high potential for
biological activity, particularly in the areas of neuropharmacology, oncology, and inflammation.
The proposed synthetic and analytical frameworks in this guide provide a solid foundation for
researchers to produce and validate this compound, paving the way for its exploration as a
novel therapeutic lead.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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